Cetyl Myristate
Description
Nomenclature and Chemical Identity in Scholarly Contexts
The precise identification of a chemical compound is paramount in scientific literature to ensure clarity and reproducibility of research.
Hexadecyl tetradecanoate (B1227901) is known by several names in scientific publications. Its systematic IUPAC name is hexadecyl tetradecanoate. alfa-chemistry.com However, it is more commonly referred to by its synonym, cetyl myristate. nist.govlookchem.com Other synonyms include myristic acid, hexadecyl ester; hexadecylmyristate; and tetradecanoic acid, hexadecyl ester. alfa-chemistry.comnist.govchemsrc.com
The molecular formula of hexadecyl tetradecanoate is C30H60O2. nist.govlookchem.com Its molecular weight has been reported with slight variations across different sources, as 452.7962 g/mol nist.gov, 452.80 g/mol lookchem.combldpharm.com, and 452.81 g/mol sigmaaldrich.comepa.gov.
Table 1: Chemical Identity of Hexadecyl Tetradecanoate
| Property | Value |
| Systematic (IUPAC) Name | hexadecyl tetradecanoate alfa-chemistry.com |
| Common Synonyms | This compound nist.govlookchem.com, Myristic acid, hexadecyl ester nist.gov, Hexadecylmyristate nist.gov, Tetradecanoic acid, hexadecyl ester alfa-chemistry.comnist.govchemsrc.com |
| CAS Registry Number | 2599-01-1 nist.govlookchem.com |
| Molecular Formula | C30H60O2 nist.govlookchem.com |
| Molecular Weight | 452.7962 g/mol nist.gov, 452.80 g/mol lookchem.combldpharm.com, 452.81 g/mol sigmaaldrich.comepa.gov |
Research Significance and Scope of Investigation
Hexadecyl tetradecanoate has been identified as a component in various natural systems, driving research into its biological roles. For instance, it has been detected in the scent samples from the human body, suggesting a potential role in human chemical signaling. researchgate.net In the insect world, it is a component of the Dufour's gland secretion in queen honeybees (Apis mellifera) and is also found in the sexual pheromones of male bumblebees (Bombus terrestris). mdpi.comatlashymenoptera.nettandfonline.com Its presence in the epicuticular waxes of certain plant species, such as those in the Dianthus genus, has also been documented, indicating a potential role in plant-environment interactions. nih.gov
Beyond its natural occurrences, hexadecyl tetradecanoate is investigated for its physicochemical properties and potential applications. Research has explored its use as a lubricant and as a dispersing agent and emulsion stabilizer. alfa-chemistry.com Furthermore, studies have delved into its synthesis and chemical characterization. nih.gov
Historical Perspectives in Chemical Literature
The study of fatty acid esters like hexadecyl tetradecanoate has a long history in chemistry. Early research focused on the isolation and identification of these compounds from natural sources. The development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying hexadecyl tetradecanoate in complex mixtures from various biological samples, including insects and plants. researchgate.netnih.govgrafiati.com Over time, the focus has expanded to include the synthesis of these compounds to confirm their structure and to enable further biological and physicochemical studies. nih.gov The investigation of lipids in archaeological pottery has also identified long-chain esters, highlighting their stability over long periods. researchgate.net
Current Research Trends and Future Directions
Contemporary research on hexadecyl tetradecanoate is multifaceted. A significant area of investigation is its role in chemical ecology, particularly in understanding the complex chemical communication systems of social insects. mdpi.comatlashymenoptera.net The identification of this compound in pheromonal blends continues to drive research into its specific behavioral effects.
Another emerging area of interest is the potential for lipid molecules, including esters like hexadecyl tetradecanoate, to possess antimicrobial properties. nih.govresearchgate.net While direct research on the antimicrobial activity of pure hexadecyl tetradecanoate is ongoing, the broader class of lipids is being explored for novel therapeutic applications.
Future research will likely focus on elucidating the precise biological functions of hexadecyl tetradecanoate in the organisms in which it is found. This could involve detailed behavioral studies in insects and investigations into its physiological roles in plants and humans. Furthermore, the exploration of its material properties could lead to new applications in various industries. The continued development of advanced analytical techniques will be crucial for detecting and quantifying this compound in complex biological and environmental samples, providing deeper insights into its distribution and function. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl tetradecanoate | |
|---|---|---|
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InChI |
InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKXLTNAJLFSQC-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID1062546 | |
| Record name | Cetyl myristate | |
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Molecular Weight |
452.8 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Cetyl myristate | |
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CAS No. |
2599-01-1 | |
| Record name | Cetyl myristate | |
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| Record name | Cetyl myristate | |
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| Record name | Tetradecanoic acid, hexadecyl ester | |
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| Record name | Cetyl myristate | |
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| Record name | Hexadecyl myristate | |
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| Record name | CETYL MYRISTATE | |
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Synthesis Methodologies and Reaction Pathways
Chemical Synthesis Approaches
Chemical synthesis provides robust and well-established methods for producing hexadecyl tetradecanoate (B1227901), mainly through esterification and condensation reactions.
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. wikipedia.orgpsiberg.com This process is central to the synthesis of hexadecyl tetradecanoate from its corresponding acid and alcohol precursors.
The Fischer-Speier esterification is a classic method that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com For the synthesis of hexadecyl tetradecanoate, this involves reacting tetradecanoic acid with hexadecanol (B772).
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.org This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction, for instance, through azeotropic distillation or the use of molecular sieves. organic-chemistry.org
The mechanism involves several key steps: psiberg.commdpi.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the tetradecanoic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nucleophilic oxygen atom of hexadecanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The final proton is removed from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester, hexadecyl tetradecanoate.
Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts. organic-chemistry.org
Table 1: Key Aspects of Fischer Esterification for Hexadecyl Tetradecanoate Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reactants | Tetradecanoic Acid (Myristic Acid) & 1-Hexadecanol (B1195841) (Cetyl Alcohol) | nist.gov, nih.gov |
| Catalyst | Strong Brønsted or Lewis acids (e.g., H₂SO₄, p-TsOH) | organic-chemistry.org |
| Reaction Type | Acid-catalyzed nucleophilic acyl substitution | mdpi.com |
| Byproduct | Water (H₂O) | organic-chemistry.org |
| Equilibrium Control | Removal of water or use of excess alcohol to drive the reaction forward | organic-chemistry.org |
Esterification Reactions
Condensation Reactions Utilizing Coupling Agents (e.g., 1,1′-Carbonyldiimidazole, EDCI)
To avoid the often harsh conditions of strong acids and high temperatures, and the need to remove water, coupling agents can be used to facilitate esterification under milder conditions. organic-chemistry.orgwikipedia.org These reagents activate the carboxylic acid, making it highly reactive towards the alcohol.
Carbodiimides (EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDAC) is a water-soluble carbodiimide (B86325) widely used for forming amide and ester bonds. thieme-connect.decnr.it The mechanism involves the reaction of the carboxylic acid (tetradecanoic acid) with EDCI to form a highly reactive O-acylisourea intermediate. wikipedia.orgtaylorandfrancis.com This intermediate is then readily attacked by the alcohol (hexadecanol) to form the ester (hexadecyl tetradecanoate) and a water-soluble urea (B33335) byproduct, which simplifies purification. thieme-connect.detaylorandfrancis.com To increase yields and suppress side reactions, additives like 4-dimethylaminopyridine (B28879) (DMAP) are often used as acylation catalysts. rsc.orgnih.gov
1,1′-Carbonyldiimidazole (CDI): CDI is another effective coupling agent for ester synthesis. orgsyn.orgchemicalbook.com It reacts with the carboxylic acid to form a reactive acyl-imidazolide intermediate. researchgate.net This intermediate subsequently reacts with the alcohol to yield the desired ester. A key advantage of using CDI is that the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. chemicalbook.com However, excess CDI can react with the target alcohol, so its removal or the use of a stoichiometric amount is crucial for achieving high yields. researchgate.net
Table 2: Comparison of Coupling Agents for Hexadecyl Tetradecanoate Synthesis
| Coupling Agent | Activating Intermediate | Byproducts | Key Advantages | Reference |
|---|---|---|---|---|
| EDCI | O-Acylisourea | Water-soluble urea | Mild reaction conditions, easy byproduct removal (by washing) | thieme-connect.de, taylorandfrancis.com |
| CDI | Acyl-imidazolide | Imidazole, Carbon Dioxide (CO₂) | Gaseous and soluble byproducts are easily removed | chemicalbook.com, researchgate.net |
Acid and Alcohol Precursors in Hexadecyl Tetradecanoate Synthesis
The synthesis of hexadecyl tetradecanoate relies on two primary precursors:
Tetradecanoic Acid: Also known as myristic acid, this is a saturated fatty acid with the chemical formula C₁₄H₂₈O₂. researchgate.net It serves as the acyl donor in the esterification reaction.
1-Hexadecanol: Commonly known as cetyl alcohol, this is a 16-carbon fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH. nih.gov It acts as the nucleophile that attacks the activated carboxyl group.
Both precursors are long-chain aliphatic compounds, which gives the resulting ester its characteristic waxy properties.
Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. jetir.org It is an alternative route to direct esterification for producing hexadecyl tetradecanoate, often starting from a more reactive, simpler ester of tetradecanoic acid (like the methyl ester) and reacting it with hexadecanol.
Enzymatic methods, particularly using lipases, have gained significant attention for the synthesis of wax esters due to their high specificity, mild reaction conditions, and reduced generation of byproducts. jetir.orgnih.gov Lipases can catalyze transesterification reactions effectively, often in solvent-free systems or organic solvents. jetir.orgbrandeis.edu
For the production of hexadecyl tetradecanoate, the reaction would typically involve the transesterification of a simple alkyl ester of tetradecanoic acid (e.g., methyl tetradecanoate) with 1-hexadecanol. google.comgoogle.com
Key factors influencing the efficiency of enzymatic transesterification include: mdpi.commdpi.com
Lipase (B570770) Source: Lipases from different microbial sources (e.g., Candida antarctica, Thermomyces lanuginosus) exhibit different activities and specificities. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are widely used as they offer high stability and can be easily recovered and reused. brandeis.eduresearchgate.net
Reaction Conditions: Parameters such as temperature, substrate molar ratio, and water content are optimized to maximize the conversion rate. For instance, a patent describes the synthesis of hexadecyl cis-9-tetradecenoate via enzymatic transesterification using Novozym 435 at 68°C for 8 hours. google.com
Water Removal: Although some water is necessary for enzyme activity, excess water can promote the reverse reaction (hydrolysis). Methods like vacuum or the use of molecular sieves can be employed to remove the alcohol byproduct (e.g., methanol) and shift the equilibrium towards the product. brandeis.edu
This biocatalytic approach is considered a green alternative to traditional chemical synthesis. jetir.org
Table 3: Research Findings in Enzymatic Synthesis of Wax Esters
| Enzyme | Substrates | Key Finding | Reference |
|---|---|---|---|
| Novozym 435 | Oleic acid and cetyl alcohol | Conversion rate reached 98% in 8 hours under optimized conditions. | brandeis.edu |
| Novozym 435 | Methyl cis-9-myristoleate and cetyl alcohol | Produced hexadecyl cis-9-tetradecenoate with 80% yield. | google.com |
| Lipase from Thermomyces lanuginosus (immobilized) | Stearic acid and cetyl alcohol | Achieved >95% acid conversion to cetyl stearate (B1226849) in 45 minutes. | nih.gov |
| Candida rugosa lipase (immobilized) | Waste fish oil and oleyl alcohol | A yield of 94% was achieved after 12 hours at 45°C. | cnr.it |
Transesterification Reactions
Catalyst Systems in Transesterification (e.g., Lipases, Ionic Liquids)
The transesterification process for synthesizing hexadecyl tetradecanoate heavily relies on effective catalysis to achieve high conversion rates and yields under mild conditions.
Lipases: Enzymes, particularly lipases, are widely employed as biocatalysts in the synthesis of wax esters due to their high selectivity and operation under gentle temperature conditions. scielo.br Immobilized lipases are common choices, offering ease of separation from the reaction mixture and potential for reuse. Specific lipases used in the synthesis of hexadecyl tetradecanoate isomers include:
Novozyme 435 (from Candida antarctica) : A non-specific lipase that has been successfully used in the transesterification of methyl esters with cetyl alcohol. google.comgoogle.com
Lipozyme TL IM (from Thermomyces lanuginosa) : A 1,3-specific lipase also utilized for producing hexadecyl tetradecanoate isomers, demonstrating high yields. google.comgoogle.com
The enzymatic approach is valued for being an environmentally friendly process, often requiring solvent-free conditions, which is advantageous in food and cosmetic applications. scielo.br
Ionic Liquids (ILs): Ionic liquids are emerging as alternative catalyst systems and solvents in transesterification. nih.gov These salts, which are liquid at low temperatures, offer unique properties like negligible vapor pressure, high thermal stability, and tunable solubility. nih.gov In biocatalysis, ILs can enhance enzyme stability and activity. nih.gov While specific applications for hexadecyl tetradecanoate are not extensively detailed, the general advantages of ILs in ester synthesis are significant. They can facilitate cleaner reactions and simplify product separation. nih.gov For instance, lipase in an ionic liquid has been shown to catalyze the transesterification of aliphatic acids and alcohols with nearly 100% yield and allows for multiple catalyst recycles. nih.gov The use of basic or acidic ionic liquids can also directly catalyze the reaction, offering a recyclable alternative to traditional homogeneous catalysts. nih.gov
Other Heterogeneous Catalysts: Solid acid catalysts, such as SO3H-carbon, have also been explored for the synthesis of wax esters via esterification, presenting another green alternative to traditional methods. ajgreenchem.com
Substrate Considerations (e.g., Methyl Esters, Cetyl Alcohol)
The choice of substrates is fundamental to the transesterification reaction. The most common pathway involves the reaction between a fatty acid ester and a long-chain alcohol.
Methyl Esters: Methyl tetradecanoate (methyl myristate) or its isomers, such as methyl cis-9-tetradecenoate (methyl myristoleate), serve as the acyl donor. google.comgoogle.com These are often derived from natural sources. For example, methyl cis-9-tetradecenoate can be synthesized from oleic acid, while its isomer, methyl cis-10-tetradecenoate, can be derived from undecylenic acid, a product of castor oil pyrolysis. google.com
Cetyl Alcohol: 1-Hexadecanol, commonly known as cetyl alcohol, is the alcohol substrate that provides the hexadecyl group to the final ester. google.comgoogle.comnih.gov
The reaction involves the exchange of the methyl group from the fatty acid ester with the hexadecyl group from the cetyl alcohol, yielding hexadecyl tetradecanoate and methanol (B129727) as a byproduct.
Synthesis from Alpha-Olefins
An alternative pathway for creating wax esters involves the functionalization of alpha-olefins (α-olefins). acs.org These are linear hydrocarbons with a double bond at the primary or alpha position (C=C at the C-1 position). wikipedia.org
This synthetic strategy utilizes a co-halogenation reaction. acs.org In a typical procedure, an α-olefin such as 1-hexadecene (B165127) is reacted with a long-chain fatty acid, like myristic acid (tetradecanoic acid), in the presence of N-bromosuccinimide (NBS). acs.orgresearchgate.netelsevierpure.com The reaction, usually conducted in a solvent like dichloromethane (B109758) at room temperature, proceeds via the addition of bromine and the carboxylate across the double bond of the olefin. acs.orgresearchgate.net This yields a mixture of bromo-ester isomers, such as tetradecanoic acid 1-bromomethyl pentadecyl ester and its corresponding 2-bromo isomer. acs.orgresearchgate.net Subsequent chemical steps would be required to remove the bromine atom to yield the final saturated wax ester, hexadecyl tetradecanoate. This method provides a route to wax esters directly from olefins, which can be produced through ethylene (B1197577) oligomerization or Fischer-Tropsch synthesis. wikipedia.org
Yield Optimization and Reaction Conditions in Hexadecyl Tetradecanoate Synthesis
Achieving high yields in the synthesis of hexadecyl tetradecanoate is contingent on the careful control of reaction conditions, which vary significantly depending on the chosen synthetic method.
For enzymatic transesterification , reaction parameters are optimized to maximize lipase activity and shift the reaction equilibrium towards product formation. Key conditions include:
Temperature: Reactions are typically run at moderately elevated temperatures, such as 65°C to 70°C, to ensure the substrates are liquid and to increase the reaction rate without denaturing the enzyme. google.comgoogle.com
Reaction Time: A reaction time of around 8 hours is often sufficient to reach high conversion rates. google.comgoogle.com
Catalyst Load: The amount of lipase is a critical factor. For instance, using Novozyme 435 at 10% by weight of the total substrates has proven effective. google.com
Substrate Ratio: Using a slight molar excess of one substrate can help drive the reaction to completion.
In the synthesis from alpha-olefins , the reaction of 1-hexadecene with myristic acid and NBS in dichloromethane at room temperature has been reported to achieve approximately 50% conversion of the alpha-olefin, with the desired brominated wax ester being produced in around a 70% yield from the converted olefin. acs.org
The table below summarizes yields and conditions from various reported syntheses.
Purification Techniques and Purity Assessment in Academic Synthesis
Following synthesis, the crude product mixture contains the desired hexadecyl tetradecanoate along with unreacted starting materials, catalyst, and potential byproducts. Therefore, robust purification and analytical methods are essential to isolate the pure compound and verify its identity and quality.
Purification Techniques: The most common method cited for the purification of hexadecyl tetradecanoate in a laboratory setting is column chromatography . google.comgoogle.comnih.gov
Stationary Phase: Silica (B1680970) gel is the standard adsorbent used. nih.gov
Mobile Phase (Eluent): A non-polar solvent system is typically used. After the reaction, the crude product is often dissolved in a solvent like hexane, the catalyst is removed by filtration, and the solvent is evaporated. google.com The residue is then subjected to column chromatography, often using eluents such as a mixture of n-hexane and ethyl acetate (B1210297) (e.g., a 95:5 ratio) to separate the non-polar ester from more polar impurities. nih.gov
Purity Assessment and Structural Confirmation: A combination of chromatographic and spectroscopic techniques is employed to assess the purity of the final product and confirm its molecular structure.
Advanced Characterization and Analytical Methodologies
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of hexadecyl tetradecanoate (B1227901) by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of hexadecyl tetradecanoate. Both 1H and 13C NMR are routinely employed.
1H NMR: In the proton NMR spectrum of hexadecyl tetradecanoate, distinct signals corresponding to different proton environments are observed. A characteristic triplet signal appears around 4.05 ppm, which is attributed to the two protons of the methylene (B1212753) group (-CH2-) directly attached to the ester oxygen. Another triplet at approximately 2.28 ppm corresponds to the methylene group adjacent to the carbonyl group. The extensive chain of methylene groups in both the fatty acid and fatty alcohol portions of the molecule results in a large, overlapping multiplet in the region of 1.25-1.30 ppm. The terminal methyl groups (-CH3) of the hexadecyl and tetradecanoyl chains typically show a triplet signal around 0.88 ppm.
13C NMR: The carbon-13 NMR spectrum provides complementary information, resolving each unique carbon atom in the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift, appearing at approximately 173.9 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH2-) resonates around 64.4 ppm. The numerous methylene carbons within the long aliphatic chains produce a cluster of signals between 22.7 and 34.4 ppm. The terminal methyl carbons are observed at a characteristic upfield chemical shift of about 14.1 ppm.
Table 1: Representative 1H and 13C NMR Chemical Shifts for Hexadecyl Tetradecanoate
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~173.9 |
| Methylene adjacent to Ester Oxygen (-O-CH2-) | ~4.05 (t) | ~64.4 |
| Methylene adjacent to Carbonyl (-CH2-C=O) | ~2.28 (t) | ~34.4 |
| Methylene Chain (-(CH2)n-) | ~1.25-1.30 (m) | ~22.7-31.9 |
| Terminal Methyl (-CH3) | ~0.88 (t) | ~14.1 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. t = triplet, m = multiplet.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in hexadecyl tetradecanoate. The FT-IR (Fourier-Transform Infrared) spectrum is characterized by several key absorption bands. A strong, sharp absorption band is consistently observed in the region of 1735-1740 cm-1, which is indicative of the C=O stretching vibration of the ester functional group. Another prominent feature is a strong band in the range of 1175-1180 cm-1, corresponding to the C-O stretching vibration of the ester linkage. Additionally, the presence of long aliphatic chains is confirmed by strong C-H stretching vibrations just below 3000 cm-1 (typically around 2920 and 2850 cm-1) and C-H bending vibrations around 1465 cm-1.
Table 2: Key IR Absorption Bands for Hexadecyl Tetradecanoate
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1735-1740 | C=O Stretch | Ester |
| ~1175-1180 | C-O Stretch | Ester |
| ~2920, ~2850 | C-H Stretch | Alkane |
| ~1465 | C-H Bend | Alkane |
Note: Wavenumbers are approximate.
Chromatographic Techniques
Chromatographic methods are essential for separating hexadecyl tetradecanoate from complex mixtures, assessing its purity, and monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and purity analysis of volatile and semi-volatile compounds like hexadecyl tetradecanoate. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum serves as a molecular fingerprint. While the molecular ion peak ([M]+) for hexadecyl tetradecanoate (m/z 452.8) may be weak or absent, the fragmentation pattern is highly informative. Common fragments include those resulting from cleavage at the ester linkage, leading to ions corresponding to the acylium ion [CH3(CH2)12CO]+ (m/z 211) and fragments of the hexadecyl chain. The high resolution and sensitivity of GC-MS make it ideal for detecting trace impurities and confirming the identity of the ester in complex biological or synthetic samples.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions, such as the esterification reaction to synthesize hexadecyl tetradecanoate. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), typically a nonpolar solvent mixture like hexane/ethyl acetate (B1210297).
The starting materials (tetradecanoic acid and hexadecanol) and the product (hexadecyl tetradecanoate) will have different polarities and thus different affinities for the stationary and mobile phases. The less polar product, hexadecyl tetradecanoate, will travel further up the plate (higher Rf value) than the more polar starting materials. By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, one can qualitatively assess the conversion of reactants to the product.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile compounds like long-chain esters. These methods are particularly useful for the quantitative analysis and purification of hexadecyl tetradecanoate.
In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Hexadecyl tetradecanoate, being highly nonpolar, is strongly retained on the column and elutes at a long retention time. Detection is often achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS), as wax esters lack a strong UV chromophore. UPLC, which utilizes smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC, making it a valuable tool for analyzing complex lipid mixtures containing hexadecyl tetradecanoate.
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry is a cornerstone technique for the structural elucidation of hexadecyl tetradecanoate. Electron ionization (EI) is a commonly employed method for analyzing this and other wax esters. researchgate.netscispace.comsci-hub.st The resulting mass spectrum displays characteristic fragmentation patterns that are instrumental in confirming the compound's identity.
In the mass spectrum of hexadecyl tetradecanoate, key fragments arise from specific cleavage points within the molecule. The McLafferty rearrangement, a common fragmentation pathway for esters, can occur on the alcohol side of the ester functional group. researchgate.net This process leads to the formation of a protonated carboxylic acid and a neutral alkene fragment. For hexadecyl tetradecanoate, this would correspond to the protonated tetradecanoic acid and a hexadecene molecule. The presence of a prominent ion representing the protonated acid is a key diagnostic feature in the mass spectra of such long-chain esters. researchgate.net
Another significant fragmentation process is alpha cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.org This can result in the formation of a resonance-stabilized acylium ion. The observation of these characteristic ions, along with the molecular ion peak (M+), allows for the unambiguous identification of hexadecyl tetradecanoate. nist.govresearchgate.net While the molecular ion may sometimes be of low intensity, the combination of the alkene fragment and the protonated acid fragment masses should equal the molecular weight of the parent compound, providing a valuable confirmation of the structure. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the physical and chemical properties of hexadecyl tetradecanoate as a function of temperature. These methods provide valuable data on phase transitions and thermal stability.
Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermotropic phase behavior of materials like hexadecyl tetradecanoate. nih.govmdpi.comintertek.com By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can accurately determine the temperatures and enthalpies of phase transitions, such as melting and crystallization. mdpi.comresearchgate.net This information is critical for applications where the material's physical state at different temperatures is important.
DSC analysis reveals the temperatures at which hexadecyl tetradecanoate undergoes solid-to-liquid and liquid-to-solid phase changes. The resulting thermogram shows peaks corresponding to these transitions, with the peak area being proportional to the enthalpy of the transition. researchgate.net
Table 1: Thermal Properties of Hexadecyl Tetradecanoate Determined by DSC
| Thermal Property | Value |
| Melting Point | Data not available in search results |
| Enthalpy of Fusion | Data not available in search results |
| Crystallization Temperature | Data not available in search results |
| Enthalpy of Crystallization | Data not available in search results |
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of hexadecyl tetradecanoate. centexbel.bedatapointlabs.com This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com TGA provides critical information about the temperatures at which the material begins to decompose. researchgate.net
A typical TGA curve for a stable compound like hexadecyl tetradecanoate would show a plateau over a wide temperature range, indicating no mass loss. As the temperature increases to the point of thermal decomposition, a significant drop in mass is observed. The onset temperature of this mass loss is a key indicator of the material's thermal stability. researchgate.net
Table 2: Thermal Stability of Hexadecyl Tetradecanoate Determined by TGA
| Thermal Stability Parameter | Value |
| Onset Decomposition Temperature | Data not available in search results |
| Temperature of Maximum Decomposition Rate | Data not available in search results |
Computational Chemistry for Structural and Reactivity Studies
Computational chemistry offers powerful theoretical tools to complement experimental findings and provide deeper insights into the structural and electronic properties of hexadecyl tetradecanoate.
Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. raa-journal.orgnih.gov For hexadecyl tetradecanoate, DFT calculations can be used to determine optimized molecular geometries, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and to predict spectroscopic properties. nih.gov These calculations can help in understanding the molecule's reactivity and potential interaction sites. Large-scale DFT methods are particularly useful for studying complex structures. arxiv.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of hexadecyl tetradecanoate, molecular docking simulations can be used to explore its potential interactions with biological macromolecules, such as proteins. researchgate.netnarraj.org By simulating the binding of hexadecyl tetradecanoate to the active site of a protein, researchers can gain insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. wjpls.orgresearchgate.net This information is valuable for understanding the potential biological activities of this compound. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. wikipedia.orgexcli.de These models are built on the principle that the structure of a molecule dictates its properties and activities. wikipedia.org By establishing a mathematical relationship between structural descriptors and an observed activity (such as toxicity or skin permeability) for a set of known chemicals, QSAR models can then be used to predict the activity of new or untested compounds. wikipedia.orgjocpr.com
For a compound like Hexadecyl tetradecanoate, a long-chain aliphatic ester, QSAR models are typically developed by studying a series of structurally related esters. nih.govnih.gov While specific, dedicated QSAR models for Hexadecyl tetradecanoate are not common in public literature, the methodologies applied to the broader class of esters are directly relevant for predicting its behavior. The general form of a QSAR model can be expressed as:
Activity = f (molecular descriptors) + error wikipedia.org
These models are crucial in regulatory frameworks and chemical design for filling data gaps without the need for extensive laboratory testing. nih.govrivm.nl
Predictive Modeling of Physicochemical Properties (QSPR)
A key application of this methodology is in Quantitative Structure-Property Relationship (QSPR) modeling, a subset of QSAR focused on predicting physical or chemical properties. wikipedia.org For a waxy ester like Hexadecyl tetradecanoate, a relevant property for prediction is skin permeability, which is critical for applications in cosmetics and topical formulations.
Recent studies have employed various machine learning algorithms—from Multiple Linear Regression (MLR) to more complex methods like Random Forest (RF), XGBoost, and Artificial Neural Networks (ANN)—to predict skin permeability (expressed as LogKp). nih.govplos.org These models rely on calculating a range of molecular descriptors that quantify different aspects of the molecule's structure. plos.org Key descriptors influencing skin permeability include hydrophobicity (LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.govplos.org By analyzing these descriptors for a series of compounds, a model can be built to predict the permeability of other molecules like Hexadecyl tetradecanoate.
Below is a table of typical molecular descriptors that would be calculated for Hexadecyl tetradecanoate for use in a QSPR model.
| Descriptor | Description | Relevance to Predictive Modeling |
| Molecular Weight | The mass of one mole of the substance. | Influences diffusion rates through biological membranes. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the compound's hydrophobicity. | A primary determinant of partitioning into the lipid-rich stratum corneum. nih.gov |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to the energy required for a molecule to cross a lipid membrane. nih.govplos.org |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | Affects interactions with the polar and nonpolar regions of the skin barrier. nih.gov |
| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. | Influences the strength of intermolecular interactions during permeation. nih.gov |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | An indicator of molecular flexibility, which can affect how a molecule navigates the skin's lipid matrix. |
This table is for illustrative purposes. The exact values would be calculated using specialized software.
Predictive Modeling of Biological Activity
Beyond physicochemical properties, QSAR is extensively used to predict biological activities, such as ecotoxicity. This is particularly important for environmental risk assessment. rivm.nl Studies have successfully developed QSAR models to predict the aquatic toxicity of aliphatic esters to organisms like Tetrahymena pyriformis. nih.gov
These models are often created using techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR), where a genetic algorithm selects the most relevant molecular descriptors from a large pool, and multiple linear regression is used to build the predictive equation. nih.gov For a dataset of 48 aliphatic esters, a highly predictive model for aquatic toxicity (log 1/IGC50) was developed with a high correlation coefficient (R² = 0.899), demonstrating the robustness of the approach. nih.gov Such a model allows for the screening of esters for potential environmental hazards based solely on their chemical structure. nih.gov The ECOSAR (Ecological Structure Activity Relationships) program is an example of a widely used tool that incorporates QSARs for various chemical classes, including esters, to predict toxicity. epa.gov
An example of a simplified QSAR model equation for predicting the toxicity of esters might look like the following:
| Model Component | Description |
| Dependent Variable | log (1/IGC50) - A measure of aquatic toxicity. |
| Independent Variables | A set of selected molecular descriptors (e.g., related to molecular size, shape, or electronic properties). |
| Equation Form | log (1/IGC50) = (c1 * Descriptor A) + (c2 * Descriptor B) + ... + constant |
| Validation | The model's predictive power is confirmed using statistical methods like leave-one-out cross-validation (Q²) and external test sets. nih.gov |
This table illustrates the general structure of a QSAR model for ester toxicity.
The reliability of any QSAR model depends on its applicability domain, which defines the chemical space of structures for which the model can make reliable predictions. nih.govmdpi.com Therefore, when applying a general ester model to Hexadecyl tetradecanoate, it is crucial to ensure the compound falls within this domain.
Metabolic and Biological Transformation Studies
Enzymatic Hydrolysis and Esterification Reactions
The formation and breakdown of hexadecyl tetradecanoate (B1227901) are primarily mediated by enzymes, particularly lipases. These enzymatic reactions are central to both its synthesis and its degradation in biological systems.
Enzymatic Synthesis: The industrial production of wax esters like hexadecyl tetradecanoate is increasingly shifting towards enzymatic processes due to their environmental benefits. rsc.org Lipase-catalyzed esterification is a key method, offering a "green chemistry" approach that minimizes waste and energy consumption compared to traditional chemical synthesis. rsc.orgapc-as.com This process typically involves the reaction of a fatty acid and a fatty alcohol in the presence of an immobilized lipase (B570770). rsc.orgoup.com Solvent-free systems are often employed, where the removal of water, a byproduct of the reaction, drives the synthesis towards a high conversion rate of 95–99%. rsc.org The enzymatic route operates at lower temperatures (below 80°C) and avoids the use of harsh acid or alkali catalysts, resulting in a purer product with no off-colors or undesirable byproducts. apc-as.com
Enzymatic Hydrolysis: In biological systems, the breakdown of wax esters is initiated by hydrolysis, a reaction also catalyzed by lipases and carboxylesterases. wikipedia.orgcreative-proteomics.com These enzymes cleave the ester bond, releasing the constituent fatty acid (tetradecanoic acid) and fatty alcohol (hexadecanol). creative-proteomics.com The efficiency of this hydrolysis can vary among different organisms. For instance, many marine species and certain birds can assimilate wax esters with high efficiency (over 90%), whereas mammals typically show lower assimilation rates (less than 50%). nih.govresearchgate.net Kinetic studies have shown that the fatty acids released from wax ester hydrolysis, such as EPA and DHA, reach their maximum concentration in the bloodstream approximately 20 hours after consumption, suggesting a delayed absorption process. wikipedia.orgcreative-proteomics.com
Table 1: Comparison of Chemical and Enzymatic Esterification for Wax Ester Synthesis
| Feature | Chemical Esterification | Enzymatic Esterification |
|---|---|---|
| Catalyst | Strong acids (e.g., concentrated sulfuric acid) google.com | Immobilized lipases rsc.orgoup.com |
| Temperature | High | Low (< 80°C) apc-as.com |
| Byproducts | Multiple side reactions can occur google.com | Minimal to no undesirable byproducts rsc.org |
| Environmental Impact | Generates significant waste rsc.org | More environmentally benign rsc.org |
| Energy Consumption | Higher | 34% less energy consumed in studied cases rsc.org |
| Product Purity | Can result in coloration and odor | High purity, colorless, and neutral product apc-as.com |
Biodegradation Pathways and Mechanisms
The biodegradation of hexadecyl tetradecanoate, particularly its long-chain alkane components, occurs through various metabolic pathways, especially under anaerobic conditions.
A primary mechanism for the anaerobic degradation of n-alkanes is through the addition of fumarate (B1241708). nih.govnih.gov This process involves the subterminal addition of the alkane to the double bond of fumarate, leading to the formation of an alkylsuccinate. frontiersin.org This initial step is catalyzed by the enzyme alkylsuccinate synthase. The resulting alkylsuccinate is then further metabolized through carbon skeleton rearrangement and β-oxidation. frontiersin.org This pathway has been identified in both sulfate-reducing and denitrifying bacteria. frontiersin.org Studies have shown that this mechanism is prevalent for the degradation of alkanes with chain lengths up to C20 under methanogenic conditions. nih.gov
Another significant anaerobic degradation pathway for alkanes is carboxylation. nih.gov This mechanism involves the subterminal carboxylation of the alkane at the C3 position, followed by the elimination of the two adjacent terminal carbon atoms. frontiersin.orgnih.gov This process, which utilizes inorganic bicarbonate, results in the formation of a fatty acid that is one carbon shorter than the original alkane chain. frontiersin.orgnih.gov For example, the sulfate-reducing bacterium strain Hxd3 degrades hexadecane (B31444) via this pathway, producing pentadecanoic acid. nih.gov A notable characteristic of this mechanism is that it can transform even-carbon alkanes into odd-carbon fatty acids and vice versa. nih.govfrontiersin.orgnih.gov
The biotransformation of hexadecyl tetradecanoate will initially involve hydrolysis into hexadecanol (B772) and tetradecanoic acid. The subsequent degradation of the hexadecane and tetradecane (B157292) carbon chains from these components under anaerobic conditions leads to identifiable metabolites.
In the fumarate addition pathway, the key metabolites are (1-methylalkyl)succinates. nih.gov For instance, the degradation of hexadecane would produce (1-methylpentadecyl)succinate. Subsequent degradation via β-oxidation would lead to a series of shorter-chain fatty acids.
In the carboxylation pathway, the degradation of a C16 alkane chain (from hexadecanol) would result in a C15 fatty acid (pentadecanoic acid). nih.gov Similarly, a C14 alkane chain (from tetradecanoic acid) would be converted to a C13 fatty acid. Further metabolism of these fatty acids would proceed through β-oxidation. Research on a nitrate-reducing consortium degrading hexadecane identified metabolites such as pentadecanoic acid and tridecanoic acid, supporting a carbon addition at the C-3 position followed by β-oxidation. researchgate.net
In Vivo Metabolism Research (e.g., Rat and Dog Models)
Studies in animal models provide insights into the metabolic fate of wax esters like hexadecyl tetradecanoate following ingestion.
The absorption, distribution, metabolism, and excretion (ADME) of wax esters in mammals are generally less efficient compared to triglycerides. nih.govresearchgate.net
Absorption: Following oral administration, hexadecyl tetradecanoate undergoes hydrolysis in the gastrointestinal tract by lipases, releasing hexadecanol and tetradecanoic acid. The absorption of these components can be slow and incomplete. wikipedia.orgcreative-proteomics.com Studies on the metabolism of hexadecyl sulphate in rats and dogs showed that while the compound was well absorbed in rats, a considerable amount was excreted unmetabolized in the feces of dogs. nih.gov Human studies on a similar compound also showed variable absorption. nih.gov
Distribution and Metabolism: Once absorbed, the fatty acid and fatty alcohol components are transported to various tissues. The fatty acid can be incorporated into triglycerides and phospholipids (B1166683) or undergo β-oxidation for energy. nih.gov The fatty alcohol can also be oxidized to the corresponding fatty acid. Studies on tetradecylthiopropionic acid in rats showed its incorporation into tissue triacylglycerol and phospholipids. nih.gov Research on the skin surface lipids of dogs has identified the presence of wax diesters, indicating that these compounds are distributed to and utilized in the skin. nih.gov
Excretion: Metabolites of the constituent parts of hexadecyl tetradecanoate are primarily excreted in the urine. For example, studies on hexadecyl sulphate in rats, dogs, and humans identified the sulphate ester of 4-hydroxybutyric acid as the main urinary metabolite. nih.gov Another minor metabolite found in all three species was γ-butyrolactone. nih.gov In dogs, an additional metabolite, the sulphate ester of glycollic acid, was identified. nih.gov
Table 2: Identified Metabolites of Hexadecyl Chain Degradation in Animal Models
| Species | Compound Administered | Major Metabolites Identified in Urine |
|---|---|---|
| Rat | Hexadecyl sulphate | Sulphate ester of 4-hydroxybutyric acid, γ-butyrolactone nih.gov |
| Dog | Hexadecyl sulphate | Sulphate ester of 4-hydroxybutyric acid, Sulphate ester of glycollic acid, γ-butyrolactone nih.gov |
| Human | Erythromycin hexadecyl sulphate | Sulphate ester of 4-hydroxybutyric acid, Sulphate ester of glycollic acid (minor), γ-butyrolactone nih.gov |
Tissue Distribution Analysis
Specific research detailing the tissue distribution of Hexadecyl tetradecanoate following administration was not available in the reviewed scientific literature. Studies on the pharmacokinetics and tissue distribution of other lipid-soluble compounds exist, but direct data for Hexadecyl tetradecanoate remains to be established.
Role in Biological Systems and Natural Occurrence
Presence in Biological Secretions (e.g., Dufour's Gland of Apis mellifera)
The Dufour's gland is an exocrine gland found in female Hymenoptera, including the honey bee (Apis mellifera), that secretes a wide variety of chemical compounds pensoft.netnih.gov. In many social species, these secretions have evolved to function in chemical communication, often signaling reproductive status nih.gov. For instance, the secretions of fertile worker honey bees can mimic those of the queen by containing a larger quantity of wax esters compared to sterile workers nih.gov. While Hexadecyl tetradecanoate is classified as a wax ester, available research on the composition of Apis mellifera's Dufour's gland does not specifically identify this compound. The gland's secretions in other bee species, such as those in the genus Centris, have been found to contain a complex array of aliphatic esters researchgate.net.
Presence in Human Scent and Related Biomolecules
Hexadecyl tetradecanoate has been identified as a notable ester component in the molecular composition of human scent researchgate.netresearchgate.net. Analytical studies using gas chromatography-mass spectrometry (GC-MS) have detected this compound in scent samples collected from various parts of the human body.
Research has shown its presence in secretions from the palms, armpits, belly, and the popliteal fossa (the area behind the knee) researchgate.net. A significant challenge in the analysis of this compound is its tendency to co-elute with other structurally similar esters that share the same mass, such as Tetradecyl hexadecanoate (B85987) and Dodecyl octadecanoate researchgate.netresearchgate.net. This co-elution complicates precise individual quantification and often requires advanced analytical methods, like two-dimensional chromatography, for complete resolution researchgate.netresearchgate.net. The occurrence of esters of hexadecanoic acid, the parent acid of the hexadecyl portion of the molecule, was observed in all volunteers in one study researchgate.net.
Applications in Advanced Materials Science
Phase Change Materials (PCMs) for Thermal Energy Storage
Hexadecyl tetradecanoate (B1227901) is utilized as an organic Phase Change Material (PCM). PCMs are substances that absorb and release large amounts of thermal energy, known as latent heat, at a relatively constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them highly effective for thermal energy storage applications, which are crucial for improving energy efficiency in buildings, solar heating systems, and thermal protection. witpress.com Organic PCMs like fatty acids and their esters are often favored for their high energy storage capacity. mdpi.com
Thermal Reliability and Cycling Performance
A critical factor for the practical application of PCMs is their long-term stability and performance over many phase transition cycles. nih.govresearchgate.net Research on various organic PCMs demonstrates the importance of thermal reliability. For instance, studies on microencapsulated paraffin (B1166041) wax, another type of organic PCM, have shown that after a thousand thermal cycles, there is little change in the latent heat of fusion and melting temperature. mdpi.com Similarly, microcapsules using fatty acid esters have been shown to possess excellent thermal and cycling stability. researchgate.net After 300 thermal cycles, the phase change peak temperature and enthalpy of one such system fluctuated within a narrow range of 1.23°C and 13.76 J/g, respectively, indicating high reliability. researchgate.net The consistent performance of these materials is essential for their integration into commercial thermal energy storage (TES) systems, where they must endure numerous heating and cooling cycles without significant degradation. tamu.edu
Table 1: Thermal Cycling Stability of a Microencapsulated Fatty Acid Ester PCM
| Thermal Cycles | Peak Temperature Fluctuation (°C) | Latent Heat Enthalpy Fluctuation (J/g) |
|---|---|---|
| 300 | Within 1.23 | Within 13.76 |
Data derived from a study on tetradecyl octadecanoate microcapsules, demonstrating typical performance for fatty acid ester PCMs. researchgate.net
Integration in Smart Drug Delivery Systems
The field of smart drug delivery aims to create systems that release therapeutic agents at specific sites in response to particular stimuli, such as temperature or pH changes. nih.gov Liposomes, which are synthetic lipid-bilayer vesicles, are one example of a smart drug delivery vehicle. nih.gov These systems can be engineered to be thermosensitive, releasing their encapsulated drug payload when they encounter a temperature change at a target site, such as a tumor. While direct research on Hexadecyl tetradecanoate in this specific application is limited, its nature as a fatty acid ester with a defined phase transition temperature suggests its potential for integration into such lipid-based nanocarriers. The principle involves using materials that change phase at a physiologically relevant temperature to trigger drug release, thereby enhancing therapeutic efficacy and minimizing side effects. nih.gov
Biomaterials and Industrial Applications
Beyond its role in thermal energy storage, Hexadecyl tetradecanoate's properties lend it to other industrial uses. Its chemical structure makes it hydrophobic and effective in formulations requiring water resistance. cymitquimica.com It can be used in industrial products as a lubricant or an emulsifier, contributing to the stability and performance of various formulations. cymitquimica.com
Cosmetic and Personal Care Formulations (as Cetyl Myristate)
In the cosmetics and personal care industry, Hexadecyl tetradecanoate is widely known as this compound. cymitquimica.comnih.govnist.gov It is a waxy, solid substance at room temperature valued for its textural and skin-conditioning properties. cymitquimica.com It is incorporated into a wide range of products, including skin care preparations, hair care products, eye makeup, and soaps. cosmeticsinfo.org
Table 2: Functions of this compound (Hexadecyl tetradecanoate) in Cosmetics
| Function | Description |
|---|---|
| Emollient | Softens and soothes the skin by forming a protective, moisture-trapping barrier. atamanchemicals.com |
| Texture Enhancer | Improves the consistency, body, and feel of creams and lotions. atamanchemicals.com |
| Thickening Agent | Increases the viscosity of formulations. cymitquimica.com |
| Opacifying Agent | Gives emulsions a white, glossy appearance. atamanchemicals.com |
| Co-emulsifier | Helps to stabilize emulsions, preventing the separation of oil and liquid components. atamanchemicals.com |
Potential in Chemical Ecology Research
Chemical ecology is the study of the chemical signals that mediate interactions between living organisms. oxfordbibliographies.com These signals, or semiochemicals, can include pheromones for intraspecies communication or allomones for interspecies defense. oxfordbibliographies.com Many of these compounds are derived from fatty acids. While specific research focusing on Hexadecyl tetradecanoate in this field is not widely documented, its identity as a fatty acid ester—a class of compounds frequently involved in ecological interactions—suggests its potential as a subject for future investigation. mdpi.com The study of such compounds can reveal their roles in processes like mate finding, host-plant recognition by insects, or defense mechanisms, which can have applications in areas like integrated pest management. mdpi.com
Mechanistic Investigations and Structure Activity Relationships
Reaction Mechanisms of Hexadecyl Tetradecanoate (B1227901) Transformations
Hexadecyl tetradecanoate, as a wax ester, undergoes transformations primarily through the cleavage or formation of its ester bond. These reactions can be catalyzed by chemical agents or enzymes.
Chemical Hydrolysis: The ester linkage in hexadecyl tetradecanoate can be cleaved through hydrolysis, a reaction that can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (like H₃O⁺), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of thecarbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol (1-hexadecanol) result in the formation of the carboxylic acid (tetradecanoic acid) and regeneration of the acid catalyst. youtube.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, from which the hexadecan-1-oxide anion is eliminated. A rapid proton transfer from the newly formed tetradecanoic acid to the alkoxide ion yields a molecule of 1-hexadecanol (B1195841) and the carboxylate salt of tetradecanoic acid. youtube.com
Enzymatic Transformations: Lipases (EC 3.1.1.3) are the primary enzymes responsible for both the hydrolysis and synthesis of wax esters like hexadecyl tetradecanoate. creative-proteomics.comdtu.dk
Enzymatic Hydrolysis: The hydrolysis mechanism in the active site of a lipase (B570770) involves a catalytic triad, typically composed of serine, histidine, and aspartate residues. nih.gov The reaction proceeds via a two-step process known as the ping-pong bi-bi mechanism. First, the serine residue, activated by the histidine-aspartate pair, performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, releasing the alcohol component (1-hexadecanol) and forming a covalent acyl-enzyme intermediate. In the second step, a water molecule enters the active site and hydrolyzes the acyl-enzyme bond, releasing the fatty acid (tetradecanoic acid) and regenerating the free enzyme. usm.my
Enzymatic Synthesis (Esterification): In non-aqueous or low-water environments, the lipase-catalyzed reaction can be reversed to favor synthesis. mdpi.com The mechanism is the microscopic reverse of hydrolysis. The enzyme first forms an acyl-enzyme intermediate with the fatty acid (tetradecanoic acid). This activated acyl group is then transferred to the alcohol (1-hexadecanol), which acts as the nucleophile, to form the hexadecyl tetradecanoate ester and release a water molecule. nih.govnih.gov
Enzyme Specificity and Substrate Interactions in Biological Pathways
The interaction between hexadecyl tetradecanoate and enzymes, particularly lipases, is highly dependent on the three-dimensional structure of the enzyme's active site. Lipases exhibit remarkable specificity which dictates their efficiency in catalyzing reactions with long-chain wax esters.
A key feature of many lipases is a mobile element, often an α-helical loop, known as a "lid" or "flap," which covers the active site. nih.govtaylorfrancis.com In an aqueous environment, the lid remains closed. However, at a lipid-water interface, the hydrophobic nature of the substrate, such as hexadecyl tetradecanoate, induces a conformational change that opens the lid. This process, called interfacial activation, exposes the hydrophobic active site, allowing the insoluble substrate to bind and catalysis to occur. nih.govnih.gov
The shape of the substrate-binding site is a critical determinant of specificity. mdpi.com Lipases can be classified based on the architecture of their binding sites, which influences their preference for different substrates. nih.govresearchgate.net
| Active Site Architecture | Description | Affinity for Hexadecyl Tetradecanoate | Example Lipases |
| Funnel-like | A wide opening on the surface leading to the active site. | Generally high, as it can accommodate bulky substrates. | Pseudomonas aeruginosa Lipase |
| Tunnel-like | A long, narrow tunnel that encloses the substrate's acyl chain. | High, particularly for the long, linear tetradecanoyl chain. The alcohol part binds in a separate pocket. | Candida rugosa Lipase |
| Crevice-like | A shallow groove on the enzyme surface where the active site is located. | Moderate to high, suitable for long-chain substrates that can lay flat in the crevice. | Rhizomucor miehei Lipase |
Table 1: Classification of Lipase Active Sites and Their Suitability for Hexadecyl Tetradecanoate.
Furthermore, lipase specificity can be directed towards either the acyl (fatty acid) or alcohol portion of the ester. researchgate.net Hexadecyl tetradecanoate possesses both a long-chain fatty acid (C14) and a long-chain fatty alcohol (C16). Some lipases have a narrow acyl-binding tunnel but a wider alcohol-binding site, making them more selective for the fatty acid component. Conversely, others, like Candida antarctica lipase B (CALB), have a wider acyl-binding pocket and a narrower alcohol-binding site, showing higher conversion rates for substrates with larger acid components. researchgate.netnih.govresearchgate.net
Structure-Function Correlation in Biological Activities
The biological functions of hexadecyl tetradecanoate are intrinsically linked to its molecular structure. As a typical wax ester, it is composed of a long-chain fatty acid (tetradecanoic acid) linked to a long-chain fatty alcohol (1-hexadecanol). creative-proteomics.combritannica.com This structure imparts specific physicochemical properties that define its roles in nature.
The most defining characteristic of hexadecyl tetradecanoate is its amphipathic nature, dominated by two long, saturated, nonpolar hydrocarbon chains. This makes the molecule extremely hydrophobic and water-insoluble. britannica.com This property is the foundation for its primary biological function as a protective barrier.
| Structural Feature | Physicochemical Property | Biological Function | Examples in Nature |
| Long, saturated hydrocarbon chains (C14 acid, C16 alcohol) | Highly hydrophobic, nonpolar | Water repellency, prevention of desiccation | Forms a waterproof coating on plant leaves and the cuticles of insects. lipotype.comnih.gov |
| Ester of a primary alcohol | Solid at physiological temperatures | Structural integrity, physical protection | Contributes to the solid, protective layer on arthropod exoskeletons. nih.gov |
| High C:O ratio, reduced state | High energy density, lower density than water | Long-term energy storage, buoyancy control | Stored as an energy reserve in marine organisms like plankton, fish, and whales. britannica.comlipotype.comnih.gov |
Table 2: Correlation between the structure of hexadecyl tetradecanoate and its biological functions.
The saturated nature of both the acyl and alcohol chains allows for tight packing of the molecules, resulting in a solid state at most biological temperatures. nih.govwikipedia.org This solidity is crucial for forming stable, protective coatings that are not easily disrupted. nih.gov In contrast to triglycerides, which primarily serve as an energy reserve, the main role of wax esters like hexadecyl tetradecanoate is protective. creative-proteomics.com In mammals, wax esters are key components of sebum produced by sebaceous glands, contributing to skin lubrication and protection. lipotype.com
Theoretical Models for Predicting Reactivity and Biological Effects
Predicting the chemical reactivity and potential biological effects of molecules like hexadecyl tetradecanoate can be achieved through various computational and theoretical models. These in silico approaches are valuable for understanding molecular behavior without extensive experimentation.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its biological activity. wikipedia.orglibretexts.org For a molecule like hexadecyl tetradecanoate, a QSAR model would relate its activity to a set of calculated molecular descriptors. fiveable.me These descriptors quantify different aspects of the molecule's physicochemical properties.
| Descriptor Type | Specific Descriptor Example | Relevance to Hexadecyl Tetradecanoate |
| Constitutional | Molecular Weight | Represents the overall size of the large ester molecule (452.8 g/mol ). |
| Topological | Wiener Index | Describes molecular branching and compactness; for this linear ester, it relates to chain length. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies hydrophobicity, which is a dominant feature of this molecule. |
| Steric/Geometrical | Molecular Volume, Surface Area | Relates to how the molecule fits into enzyme active sites or packs in a lipid layer. |
| Quantum Chemical | HOMO/LUMO Energies | Can be used to predict chemical reactivity, such as susceptibility to nucleophilic or electrophilic attack at the ester bond. bohrium.com |
Table 3: Common Molecular Descriptors Used in Theoretical Models for Esters.
By building a model based on a dataset of similar esters with known activities, these descriptors can be used to predict the behavior of hexadecyl tetradecanoate. wikipedia.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for studying the dynamic behavior of molecules over time. researchgate.net In the context of hexadecyl tetradecanoate, MD simulations are particularly useful for investigating its interaction with enzymes like lipases. dtu.dk Simulations can model the process of interfacial activation, showing how the lipase's "lid" opens upon approaching the substrate. nih.gov They also allow for the detailed examination of how the long acyl and alcohol chains fit within the enzyme's binding pocket, providing insights into substrate specificity and the stability of the enzyme-substrate complex. mdpi.com
Machine Learning (ML) and Quantum Mechanical (QM) Models: More advanced models leverage machine learning and quantum mechanics to predict reactivity. ML models can be trained on large datasets of chemical reactions to predict the outcome or yield for the synthesis or hydrolysis of a specific ester under various conditions. cmu.edudigitellinc.com QM methods can calculate the energy barriers for reaction mechanisms, such as ester hydrolysis, providing a detailed understanding of the reaction's feasibility and kinetics at an electronic level. bohrium.com
Derivatives and Analogues of Hexadecyl Tetradecanoate
Synthesis and Characterization of Branched and Unsaturated Analogues
Analogues of hexadecyl tetradecanoate (B1227901) that feature branched chains or unsaturation are synthesized to alter properties such as melting point, fluidity, and lubricity.
Branched Analogues: The introduction of branching, particularly terminal branching like an iso- group (a terminal isopropyl group), can significantly lower the melting point and alter the crystalline structure of a wax ester. A gram-scale synthesis for long-chain iso-fatty acids has been developed, which can then be esterified to produce branched wax esters. beilstein-journals.org This approach utilizes commercially available starting materials. For instance, iso-C18 acid can be synthesized from the C16 lactone, hexadecanolide. beilstein-journals.org The key steps involve:
Grignard Addition: The lactone is reacted with methylmagnesium bromide to open the ring and form a tertiary alcohol. beilstein-journals.org
Selective Reduction: The resulting tertiary alcohol is selectively reduced using a reagent like triethylsilane in the presence of a Lewis acid (BF₃·Et₂O). beilstein-journals.org
Oxidation: The terminal methyl groups are then oxidized to a carboxylic acid using potassium permanganate (B83412) (KMnO₄) with a phase-transfer catalyst. beilstein-journals.org
The resulting iso-fatty acid can then be esterified with hexadecanol (B772) to yield a branched analogue of hexadecyl tetradecanoate.
Unsaturated Analogues: The presence of double bonds in one or both alkyl chains also lowers the melting point and introduces sites for chemical modification. The synthesis of unsaturated wax esters can be achieved through both chemical and enzymatic routes. nih.gov Enzymatic synthesis often involves two key enzymes:
Fatty Acyl-CoA Reductase (FAR): This enzyme reduces an unsaturated fatty acyl-CoA (like oleoyl-CoA) to its corresponding fatty alcohol. nih.govnih.gov
Wax Synthase (WS): This enzyme then catalyzes the esterification of the unsaturated fatty alcohol with a fatty acyl-CoA to produce the final wax ester. nih.govnih.gov
By selecting appropriate unsaturated substrates for the FAR and WS enzymes, a variety of unsaturated analogues can be produced. Characterization of these analogues typically involves techniques like gas chromatography-mass spectrometry (GC-MS) to confirm the structure and position of double bonds, and differential scanning calorimetry (DSC) to determine thermal properties.
Sulfur-Containing Esters
Introducing sulfur into the ester structure can impart properties like extreme pressure resistance, making these compounds useful as lubricant additives. The synthesis of sulfur-containing fatty esters can be achieved through several methods.
One common method is the direct sulfurization of unsaturated esters. This involves heating the unsaturated fatty acid ester (an analogue of hexadecyl tetradecanoate containing a double bond) with elemental sulfur at temperatures ranging from 65°C to 200°C. mdpi.com The reaction results in the addition of sulfur to the double bonds, potentially forming polysulfide cross-links. mdpi.com
Another approach is the thiol-ene reaction. This involves the addition of an alkyl thiol across the double bond of an unsaturated fatty ester, followed by oxidation of the resulting sulfide (B99878) to a sulfoxide (B87167) or sulfone. While the sulfide and sulfoxide derivatives may have issues with odor and thermal stability, the sulfone derivatives have been found to be odorless and thermally stable. nih.gov
The general process for creating sulfone derivatives is:
Thiol-ene Addition: An unsaturated ester is reacted with an alkyl thiol (e.g., ethanethiol) in the presence of a radical initiator.
Oxidation: The resulting thioether is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide.
These sulfur-containing esters are characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the sulfur-oxygen bonds and tribological tests to evaluate their performance as lubricants.
Halo-substituted Esters (e.g., Bromomethyl Esters)
Halogenated esters are primarily synthesized as intermediates for further chemical modifications or for specific applications where the halogen atom imparts desired reactivity or biological activity. The synthesis of α-halo esters can be performed by the direct halogenation of the corresponding ester. wikipedia.org
For example, an α-chloro ester can be prepared by reacting the saturated ester with chlorine gas: RCH₂CO₂R' + Cl₂ → RCHClCO₂R' + HCl wikipedia.org
A more specific method for introducing halogens involves the ring-opening of an epoxide. For instance, a chloro-substituted fatty ester can be synthesized from an epoxidized unsaturated ester. The process involves:
Epoxidation: An unsaturated fatty ester is first treated with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to form an epoxide ring at the site of the double bond. nih.gov
Ring-Opening: The epoxide is then reacted with a halide source, such as lithium chloride, to open the ring and introduce a chlorine atom, forming a chlorohydrin derivative. nih.gov
Ether Lipids and Structured Lipids
Ether lipids are analogues where the ester linkage is replaced by a more chemically stable ether bond. These lipids are found in various organisms and have distinct structural and functional roles in cell membranes. wikipedia.orggoogle.com The synthesis of ether lipids can be complex and often requires the use of protecting groups to achieve regioselectivity. nih.gov
A general strategy for synthesizing a 1-O-alkyl ether lipid analogue involves:
Starting with a protected glycerol (B35011) derivative, such as 1,3-benzylideneglycerol. nih.gov
The free hydroxyl group is deprotonated with sodium, and the resulting alkoxide is reacted with a long-chain alkyl halide (e.g., 1-iodohexadecane) to form the ether linkage. nih.gov
Subsequent steps involve deprotection and esterification of the remaining hydroxyl groups with a desired fatty acid, such as tetradecanoic acid, to form the final structured lipid.
The biosynthesis of ether lipids in mammals occurs in peroxisomes and involves two key enzymes: dihydroxyacetonephosphate acyltransferase (DHAPAT) and alkyldihydroxyacetonephosphate synthase (ADAPS). wikipedia.orgnih.gov These enzymes are responsible for creating the ether bond at the sn-1 position of the glycerol backbone. wikipedia.orgnih.gov
Structured lipids, which can include ether linkages, are fats and oils that have been modified to change the fatty acid composition or their position on the glycerol backbone. An ether lipid analogue of hexadecyl tetradecanoate could be a 1-O-hexadecyl-2-tetradecanoyl-sn-glycerol. The characterization of these complex lipids often requires advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and NMR.
Cetylated Fatty Acids (CFAs) as a Class of Related Compounds
Cetylated fatty acids (CFAs) are a class of wax esters formed from the esterification of a fatty acid with cetyl alcohol (also known as 1-hexadecanol (B1195841) or hexadecyl alcohol). webmd.com Hexadecyl tetradecanoate is, by definition, a cetylated fatty acid, as it is the ester of tetradecanoic acid and cetyl alcohol. This class of compounds includes a variety of esters differing only in the fatty acid component. mdpi.com
CFAs are typically synthesized by reacting cetyl alcohol with a specific fatty acid in the presence of a catalyst, such as zinc, under high temperature and vacuum conditions. food.gov.uk The resulting crude product is then refined through steps like decolorization and filtration to remove the catalyst and other impurities. food.gov.uk
A variety of CFAs can be synthesized, and their properties depend on the nature of the fatty acid used.
| Compound Name | Fatty Acid Component | Fatty Acid Saturation |
|---|---|---|
| Hexadecyl laurate | Lauric acid (C12:0) | Saturated |
| Hexadecyl tetradecanoate (Cetyl myristate) | Myristic acid (C14:0) | Saturated |
| Hexadecyl palmitate (Cetyl palmitate) | Palmitic acid (C16:0) | Saturated |
| Hexadecyl oleate (B1233923) (Cetyl oleate) | Oleic acid (C18:1) | Monounsaturated |
| Hexadecyl palmitoleate (B1233929) (Cetyl palmitoleate) | Palmitoleic acid (C16:1) | Monounsaturated |
Isomers of hexadecyl tetradecanoate, particularly those with unsaturation at different positions, have been synthesized to study their physical and biological properties. Hexadecyl cis-9-tetradecenoate (also known as cetyl myristoleate) and hexadecyl cis-10-tetradecenoate are two such isomers.
Synthesis of Hexadecyl cis-9-tetradecenoate: This isomer is synthesized from oleic acid methyl ester. The process involves several steps:
Ozonolysis: Oleic acid methyl ester is subjected to ozonolysis in dichloromethane (B109758) at low temperatures (-78°C). The reaction is then quenched with dimethyl sulfide.
This cleavage reaction yields two aldehyde products. The desired aldehyde is then separated.
Wittig Reaction: The aldehyde undergoes a Wittig reaction with a specific phosphonium (B103445) ylide, which introduces the rest of the carbon chain and establishes the cis double bond at the 9-position, yielding methyl cis-9-tetradecenoate.
Transesterification: The resulting methyl ester is then transesterified with cetyl alcohol to produce the final product, hexadecyl cis-9-tetradecenoate.
Synthesis of Hexadecyl cis-10-tetradecenoate: This novel isomer is synthesized from commercially available undecenoic acid. The key steps are:
Chain Elongation: Undecenoic acid is converted to its methyl ester and then subjected to a series of reactions to extend the carbon chain. This involves reduction of the ester to an alcohol, conversion to a bromide, and then reaction with a Grignard reagent derived from 1,4-dichlorobutane.
Formation of the Acid: The resulting chloro-alkene is converted to a nitrile and then hydrolyzed to form cis-10-tetradecenoic acid.
Esterification: The acid is first converted to its methyl ester (methyl cis-10-tetradecenoate).
Transesterification: Finally, the methyl ester is transesterified with cetyl alcohol to yield hexadecyl cis-10-tetradecenoate.
Environmental Fate and Ecotoxicological Considerations
Studies on Environmental Degradation
Direct studies focusing specifically on the environmental degradation of Hexadecyl tetradecanoate (B1227901) are limited in publicly available scientific literature. However, the environmental fate of long-chain fatty acid esters as a chemical class can be inferred from studies on analogous compounds.
Long-chain aliphatic hydrocarbons, esters, and fatty acids are generally recognized for their resistance to breakdown in soil environments mdpi.com. The biodegradation of esters, such as phthalate (B1215562) esters, in soil is influenced by factors like pH and temperature, with neutral pH and warmer temperatures generally favoring degradation researchgate.net. The presence of co-contaminants can also enhance the biodegradation of some esters researchgate.net. In compost-amended soils, indigenous microorganisms have been shown to be capable of degrading esters, with the degradation of di-n-butyl phthalate (DBP) and di-(2-ethyl hexyl) phthalate (DEHP) observed over 9 and 15 days, respectively researchgate.net. The addition of compost can accelerate this process researchgate.net.
Microbial action is a key pathway for the breakdown of fatty acid esters. For instance, certain bacteria, such as Janthinobacterium sp., produce esterases that can catalyze the hydrolysis of esters nih.gov. While the efficiency of these enzymes can be higher for short-chain esters, they still contribute to the degradation of longer-chain variants nih.gov. In aquatic environments, fatty acid esters are expected to be readily biodegradable epa.gov.
It is important to note that while these studies on related compounds provide valuable insights, the specific degradation kinetics and pathways for Hexadecyl tetradecanoate may vary.
Table 1: Summary of Biodegradation Studies on Related Ester Compounds
| Compound Class | Environment | Key Findings | Citation |
|---|---|---|---|
| Long-chain aliphatic hydrocarbons, esters, and fatty acids | Soil | Exhibit resistance to breakdown. | mdpi.com |
| Phthalate Acid Esters (PAEs) | Compost-amended soil | Optimal degradation at pH 7 and 30°C. Simultaneous presence of different PAEs can enhance degradation. | researchgate.net |
| Di-n-butyl phthalate (DBP) and Di-(2-ethyl hexyl) phthalate (DEHP) | Compost-amended soil | Degradation by indigenous microorganisms observed in 9 and 15 days, respectively. Compost addition accelerated the process. | researchgate.net |
| Phthalate Esters (PAEs) | General | Degraded by bacterial esterases, with higher efficiency for short-chain esters. | nih.gov |
Presence in Environmental Samples
The detection of Hexadecyl tetradecanoate in environmental matrices provides direct evidence of its release and persistence. A study screening for xenobiotic organic compounds (XOCs) in grey wastewater identified "Tetradecanoic acid, hexadecyl ester" as one of the numerous long-chain fatty acid esters present wrc.org.za. This finding suggests that household and personal care products are a likely source of this compound in residential wastewater streams wrc.org.za.
The study highlighted that long-chain fatty acids and their esters constituted a significant portion of the identified XOCs in the grey wastewater samples analyzed wrc.org.za. The presence of Hexadecyl tetradecanoate in this environmental compartment indicates its potential for entering wastewater treatment systems and, subsequently, aquatic environments.
Data on the presence of Hexadecyl tetradecanoate in other environmental compartments, such as soil, sediment, and ambient air, are not widely reported in the available scientific literature. The lack of extensive monitoring data limits a comprehensive assessment of its environmental distribution.
Table 2: Detection of Hexadecyl tetradecanoate in Environmental Samples
| Environmental Matrix | Finding | Potential Source | Citation |
|---|---|---|---|
| Grey Wastewater | Identified as "Tetradecanoic acid, hexadecyl ester" among other long-chain fatty acid esters. | Household chemicals and personal care products. | wrc.org.za |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing hexadecyl tetradecanoate in laboratory settings?
- Methodology : Hexadecyl tetradecanoate is synthesized via esterification of myristic acid (tetradecanoic acid) with hexadecanol (cetyl alcohol) using acid catalysts like sulfuric acid or enzymatic lipases. Reaction conditions (e.g., temperature, solvent-free systems) must optimize yield while minimizing side reactions. Purity is verified via GC-MS or HPLC, referencing retention indices and fragmentation patterns .
- Key Data : Molecular formula (C₃₀H₆₀O₂), CAS No. 2599-01-1, and molecular weight (452.8 g/mol) are critical for characterization .
Q. How can hexadecyl tetradecanoate be identified and quantified in lipid mixtures?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5) is preferred. Identification relies on retention indices (RI) and comparison with NIST/Wiley spectral libraries. Quantification uses internal standards like methyl tetradecanoate .
- Data Interpretation : In GC-MS profiles, hexadecyl tetradecanoate typically elutes after fatty acid methyl esters (e.g., methyl myristate, RI = 1724) and before long-chain alcohols (e.g., hexadecan-1-ol, RI = 1881) .
Advanced Research Questions
Q. What experimental designs resolve contradictions in thermodynamic data for hexadecyl tetradecanoate?
- Contradictions : Discrepancies in phase-change data (e.g., melting points ranging from 290–292 K) arise from impurities or measurement techniques (DSC vs. traditional melting point apparatus) .
- Methodology : Use differential scanning calorimetry (DSC) with high-purity samples (>98%) and controlled heating rates (1–5 K/min). Cross-validate with X-ray diffraction for crystallinity analysis .
Q. How does hexadecyl tetradecanoate’s structural stability impact its role in lipid bilayers or emulsions?
- Experimental Design : Langmuir-Blodgett trough experiments measure monolayer collapse pressures and phase transitions. Molecular dynamics simulations (e.g., GROMACS) model alkyl chain packing and hydrogen bonding with adjacent lipids .
- Key Findings : The ester group’s polarity reduces hydrophobic cohesion compared to alkanes, influencing membrane fluidity .
Q. What are the challenges in isolating hexadecyl tetradecanoate from biological matrices (e.g., insect pheromones or plant waxes)?
- Methodology : Solid-phase extraction (SPE) with C18 cartridges followed by saponification (KOH/MeOH) isolates ester fractions. Confirmation via tandem MS/MS avoids false positives from co-eluting hydrocarbons (e.g., docosane) .
- Data Analysis : Compare fragmentation patterns (e.g., m/z 452.8 [M]⁺ → m/z 239.2 [C₁₄H₂₇O₂]⁺) to distinguish from structurally similar esters like hexadecyl palmitate .
Data Interpretation & Validation
Q. How to address variability in vapor pressure measurements for hexadecyl tetradecanoate?
- Validation Strategy : Use static vapor pressure methods (e.g., isoteniscope) under inert atmospheres to prevent oxidation. Cross-reference with Antoine equation parameters (log₁₀P = 3.62632 − 1492.807/(T + −162.674)) for temperature-dependent modeling .
- Error Sources : Impurities <1% can alter vapor pressure by 5–10%. Ensure samples are degassed and stored under nitrogen .
Q. What statistical approaches are suitable for analyzing dose-response relationships in hexadecyl tetradecanoate’s bioactivity studies?
- Methodology : Nonlinear regression (e.g., Hill equation) models dose-dependent effects (e.g., antiviral activity in TCID₅₀ assays). Bootstrap resampling quantifies uncertainty in EC₅₀ values .
- Case Study : Hexadecyl pyridinium chloride’s antiviral EC₅₀ (0.1 mg/mL) was determined via probit analysis, highlighting methodological parallels for ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
